2-Bromo-4,5-dimethoxybenzoic acid 2-Bromo-4,5-dimethoxybenzoic acid 2-Bromo-4,5-dimethoxybenzoic acid is a 2-halo-4,5-dialkoxybenzoic acid derivative.

Brand Name: Vulcanchem
CAS No.: 6286-46-0
VCID: VC20742008
InChI: InChI=1S/C9H9BrO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12)
SMILES: COC1=C(C=C(C(=C1)C(=O)O)Br)OC
Molecular Formula: C9H9BrO4
Molecular Weight: 261.07 g/mol

2-Bromo-4,5-dimethoxybenzoic acid

CAS No.: 6286-46-0

Cat. No.: VC20742008

Molecular Formula: C9H9BrO4

Molecular Weight: 261.07 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4,5-dimethoxybenzoic acid - 6286-46-0

CAS No. 6286-46-0
Molecular Formula C9H9BrO4
Molecular Weight 261.07 g/mol
IUPAC Name 2-bromo-4,5-dimethoxybenzoic acid
Standard InChI InChI=1S/C9H9BrO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12)
Standard InChI Key HWFCHCRFQWEFMU-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)C(=O)O)Br)OC
Canonical SMILES COC1=C(C=C(C(=C1)C(=O)O)Br)OC

Chemical and Physical Properties

Chemical Identity

2-Bromo-4,5-dimethoxybenzoic acid is unambiguously identified through various chemical identifiers, which are essential for its accurate classification and tracking in chemical databases and inventories. The following table presents the key chemical identifiers for this compound:

IdentifierValue
CAS Number6286-46-0
Molecular FormulaC9H9BrO4
Molecular Weight261.07 g/mol
Linear Formula(CH3O)2C6H2(Br)CO2H
MDL NumberMFCD00017542
InChI KeyHWFCHCRFQWEFMU-UHFFFAOYSA-N
SMILESCOC1=CC(Br)=C(C=C1OC)C(O)=O
PubChem CID222963
IUPAC Name2-bromo-4,5-dimethoxybenzoic acid

The chemical structure consists of a benzoic acid scaffold with a bromine atom at position 2 and methoxy groups at positions 4 and 5 of the benzene ring . This specific arrangement of functional groups contributes to the compound's distinctive chemical behavior, particularly in organic synthesis applications.

Physical Properties

The physical properties of 2-Bromo-4,5-dimethoxybenzoic acid provide crucial information for its handling, storage, and application in laboratory and industrial settings. These properties have been determined through both experimental measurements and predictive computational methods. The following table summarizes the key physical properties of this compound:

PropertyValueSource
Physical AppearancePowder; White to cream or yellow
Melting Point188-190°C
Boiling Point337.6±42.0°C (predicted)
Density1.571±0.06 g/cm³ (predicted)
Flash Point158.0±27.9°C
Exact Mass259.968414
LogP2.63
pKa3.00±0.10 (predicted)
Polar Surface Area (PSA)55.76000
Refractive Index1.566
Vapor Pressure0.0±0.8 mmHg at 25°C

The compound exhibits limited solubility in common organic solvents, being slightly soluble in chloroform and methanol . This solubility profile affects its processing and purification methods, requiring consideration when designing synthetic procedures involving this compound. The relatively high melting point (188-190°C) indicates strong intermolecular forces, likely due to hydrogen bonding involving the carboxylic acid group .

Synthesis and Applications

2-Bromo-4,5-dimethoxybenzoic acid serves as a valuable building block in organic synthesis due to its unique functionalization pattern. The bromine substituent at the ortho position provides a reactive site for various transformations, including coupling reactions and nucleophilic substitutions, making this compound particularly useful in pharmaceutical and fine chemical synthesis.

The compound is primarily utilized as a starting material for the synthesis of bioactive compounds, including norathyriol and urolithins . Norathyriol is a natural xanthone with documented anti-inflammatory, antioxidant, and anticancer properties. Urolithins are metabolites of ellagitannins (found in pomegranates, berries, and nuts) formed through intestinal microbial metabolism, which have gained interest for their potential health benefits, including anti-inflammatory and antioxidant effects .

SpecificationValue
Assay Percent Range96% min. (HPLC) to 98%
PackagingGlass bottle
Physical FormPowder
ColorCream to White or Yellow
Infrared SpectrumAuthentic
ManufacturerProduct CodePurityQuantityPrice (USD)Reference
Sigma-Aldrich44107498%5g$243
Sigma-Aldrich44107498%1g$57.4
TCI ChemicalB3891>98.0% (HPLC)1g$29
TCI ChemicalB3891>98.0% (HPLC)5g$84
TRCB684055Not specified100g$690

These pricing variations reflect differences in purity, quantity, and supplier overhead costs, providing researchers with options based on their specific requirements and budget constraints.

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